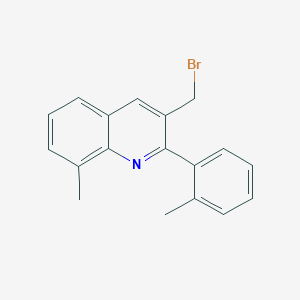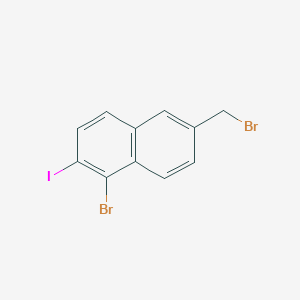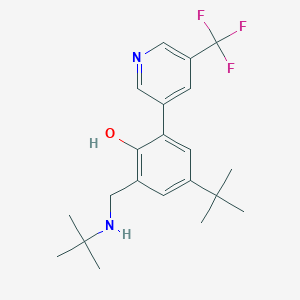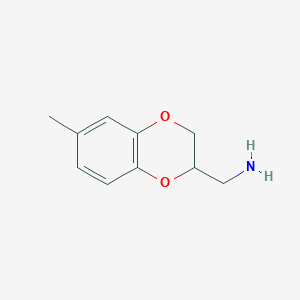
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromomethyl group at the 3-position, a methyl group at the 8-position, and an o-tolyl group at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 8-methyl-2-o-tolylquinoline, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-8-methyl-2-o-tolylquinoline
- 3-(Iodomethyl)-8-methyl-2-o-tolylquinoline
- 3-(Hydroxymethyl)-8-methyl-2-o-tolylquinoline
Uniqueness
3-(Bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline is unique due to the presence of the bromomethyl group, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and hydroxy analogs, the bromomethyl derivative may exhibit different reactivity patterns and potency in biological assays.
Properties
Molecular Formula |
C18H16BrN |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
3-(bromomethyl)-8-methyl-2-(2-methylphenyl)quinoline |
InChI |
InChI=1S/C18H16BrN/c1-12-6-3-4-9-16(12)18-15(11-19)10-14-8-5-7-13(2)17(14)20-18/h3-10H,11H2,1-2H3 |
InChI Key |
IKEFDCOJWNFWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8408871.png)

![(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)





![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)


